molecular formula C16H18N4O2S B2619476 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 377062-86-7

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Katalognummer B2619476
CAS-Nummer: 377062-86-7
Molekulargewicht: 330.41
InChI-Schlüssel: VJESCWZMCKBCRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as Methylthioadenosine phosphorylase (MTAP) inhibitor, is a chemical compound that has been extensively researched for its potential in cancer treatment. The compound has been found to inhibit the activity of MTAP, an enzyme that plays a crucial role in the metabolism of cancer cells.

Wirkmechanismus

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione inhibits the activity of MTAP by binding to the enzyme's active site. MTAP is involved in the metabolism of the natural compound methylthioadenosine (MTA), which is produced during the synthesis of polyamines. Polyamines are essential for cell growth and proliferation, and cancer cells have been found to have higher levels of polyamines than normal cells. Inhibition of MTAP leads to the accumulation of MTA, which is toxic to cancer cells and sensitizes them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been shown to have a selective effect on cancer cells that have lost MTAP expression. Normal cells are not affected by the compound, as they have intact MTAP expression. The compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. The compound is stable and easy to synthesize, making it readily available for research purposes. The compound has been extensively studied, and its mechanism of action is well understood. However, the compound has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its effectiveness in animal models is not well established.

Zukünftige Richtungen

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several potential future directions for research. The compound could be further studied in animal models to establish its effectiveness in vivo. Additionally, the compound could be used in combination with other chemotherapeutic agents to enhance their effectiveness. The compound could also be modified to increase its solubility in water, making it more suitable for use in experiments. Finally, the compound could be further studied to identify potential side effects and toxicity.

Synthesemethoden

The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3-methylbenzylamine with 5'-O-trityl-5'-deoxy-adenosine to form 3-methylbenzyl-5'-O-trityl-5'-deoxy-adenosine. The trityl group is then removed, and the resulting compound is reacted with methylthioacetaldehyde to form 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione.

Wissenschaftliche Forschungsanwendungen

1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been extensively researched for its potential in cancer treatment. The compound has been found to inhibit the activity of MTAP, an enzyme that is frequently lost in various types of cancer, including lung, breast, and pancreatic cancer. MTAP loss is associated with poor prognosis and resistance to chemotherapy. Inhibition of MTAP by 1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJESCWZMCKBCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.